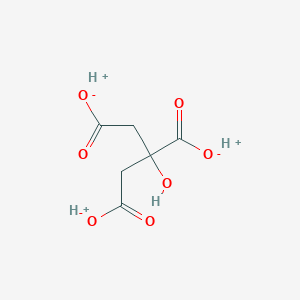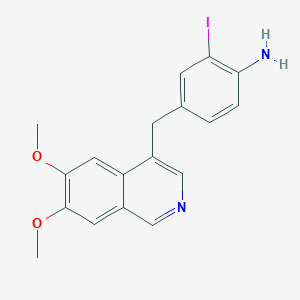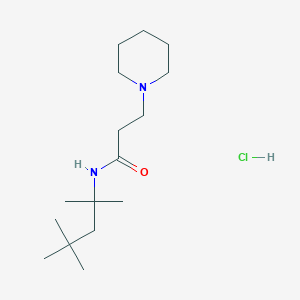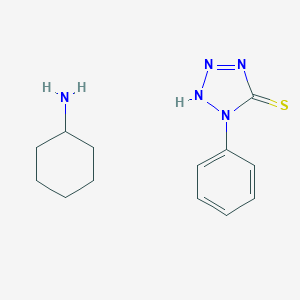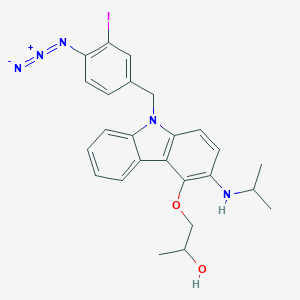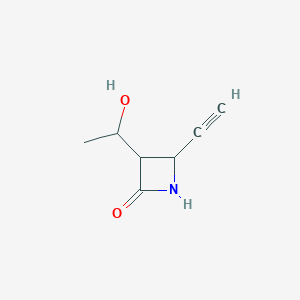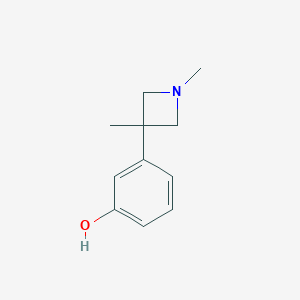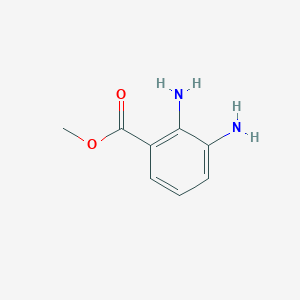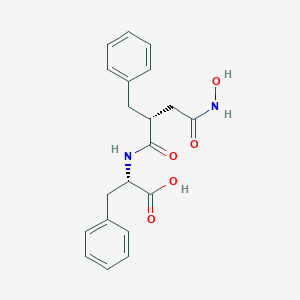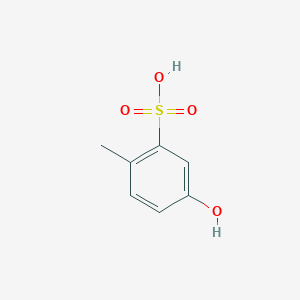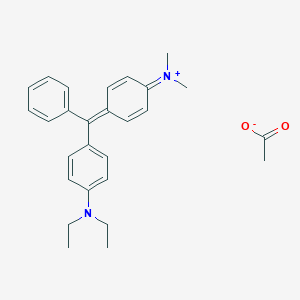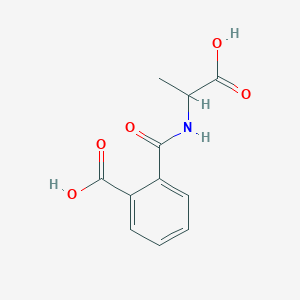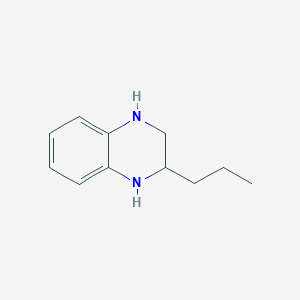
2-Propyl-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PTHQ is a bicyclic compound that contains a quinoxaline ring and a propyl group attached to the nitrogen atom. The compound has been found to possess a range of interesting biochemical and physiological properties, making it a promising candidate for various research applications.
Mécanisme D'action
2-Propyl-1,2,3,4-tetrahydroquinoxaline acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor signaling. This results in a reduction in the activity of the receptor, leading to a decrease in synaptic plasticity and neurotransmitter release.
Effets Biochimiques Et Physiologiques
2-Propyl-1,2,3,4-tetrahydroquinoxaline has been found to have a range of interesting biochemical and physiological effects. In addition to its effects on the NMDA receptor, 2-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a key signaling molecule in the nervous system. 2-Propyl-1,2,3,4-tetrahydroquinoxaline has also been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, a class of molecules involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-Propyl-1,2,3,4-tetrahydroquinoxaline for laboratory experiments is its ability to selectively target the NMDA receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is its relatively low potency compared to other NMDA receptor antagonists, which can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Orientations Futures
There are several potential future directions for research involving 2-Propyl-1,2,3,4-tetrahydroquinoxaline. One area of interest is in the development of more potent NMDA receptor antagonists based on the structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. Another potential direction is in the investigation of the role of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the biochemical and physiological effects of 2-Propyl-1,2,3,4-tetrahydroquinoxaline may have potential applications in the development of new drugs for the treatment of inflammation and other conditions.
Méthodes De Synthèse
The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several methods, including the reaction of 2-bromoethylamine with 1,2-diaminobenzene in the presence of a palladium catalyst. The reaction results in the formation of 2-ethyl-1,2,3,4-tetrahydroquinoxaline, which can then be converted to 2-Propyl-1,2,3,4-tetrahydroquinoxaline by the addition of a propyl group using a Grignard reagent.
Applications De Recherche Scientifique
2-Propyl-1,2,3,4-tetrahydroquinoxaline has been found to have a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where 2-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to act as a potent antagonist of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
110038-75-0 |
|---|---|
Nom du produit |
2-Propyl-1,2,3,4-tetrahydroquinoxaline |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-propyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-5-9-8-12-10-6-3-4-7-11(10)13-9/h3-4,6-7,9,12-13H,2,5,8H2,1H3 |
Clé InChI |
FAMBYBZXGOITNZ-UHFFFAOYSA-N |
SMILES |
CCCC1CNC2=CC=CC=C2N1 |
SMILES canonique |
CCCC1CNC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



